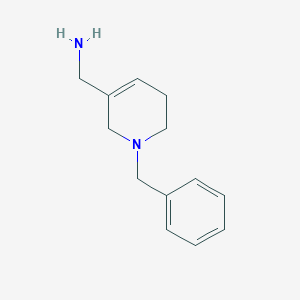

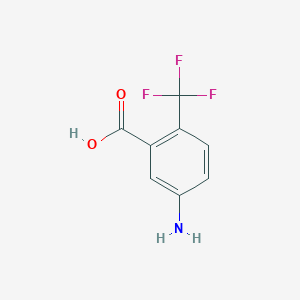

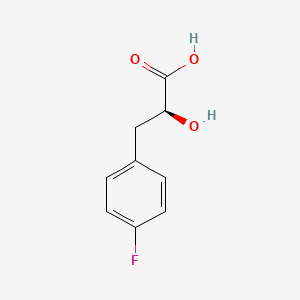

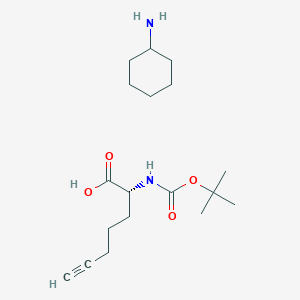

![molecular formula C7H6BNO4 B3039716 4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇 CAS No. 1285533-35-8](/img/structure/B3039716.png)

4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇

描述

科学研究应用

高效液相色谱法

4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇用作高效液相色谱法中氨基酸的柱前荧光标记试剂。该方法对于分离和灵敏检测氨基酸(包括脯氨酸和羟脯氨酸)具有重要意义 (Watanabe & Imai, 1981)。

杂环定向合成 (HOS)

该化合物可用作杂环定向合成中的起始原料,从而产生各种稠合含氮环。其在合成具有 5-7 元环的取代含氮杂环中的潜力是显着的 (Křupková 等人,2013)。

晶体学和分子相互作用

该化合物在晶体学和理解分子相互作用中发挥作用。对相关硝基苯甲酸酯化合物进行的研究有助于我们了解固体中的晶体结构、氢键和弱 π-π 相互作用 (Fun 等人,2009)。

光物理和光化学性质

4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇的衍生物因其光物理和光化学性质而受到研究。例如,了解此类衍生物在非极性溶剂(如环己烷)中的三重态对于光化学很重要 (Sveen 等人,2015)。

分析化学和生物硫醇检测

该化合物用作比色探针,用于在各种介质中对生物硫醇进行差异检测。它对硫醇的反应性和选择性,尤其是在表面活性剂胶束中,使其成为分析化学中的有价值工具 (Song 等人,2016)。

固态分子结构

4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇相关化合物因其多样的固态分子结构而受到研究。这包括了解羧基和硝基等官能团如何在各种分子结构中相互作用 (Soundararajan 等人,1993)。

互变异构平衡研究

对与 4-硝基苯并[c][1,2]恶硼醇-1(3H)-醇密切相关的官能化 2-甲酰苯硼酸的研究揭示了溶液中的互变异构重排,形成相应的恶硼醇。这种互变异构平衡对于理解化学行为和分子相互作用很重要 (Luliński 等人,2007)。

超分子化学

在超分子化学中,该化合物有助于理解氢键相互作用以及复杂结构的形成,例如晶体结构中的链和网络 (Srinivasan & Rane, 2009)。

作用机制

Target of Action

The primary target of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

4-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the hydrolysis process, and the interaction extends into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate various downstream effects, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Pharmacokinetics

It’s known that the compound can penetrate the skin when applied topically .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the suppression of pro-inflammatory cytokines . This can lead to a reduction in inflammation and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol. For instance, the compound’s ability to penetrate the skin can be affected by the skin’s condition and the presence of other substances . .

属性

IUPAC Name |

1-hydroxy-4-nitro-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDNSCFUOJSBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)